molecular formula C16H16N4 B8507562 4-(2,3-Dihydro-1H-indol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 194409-95-5

4-(2,3-Dihydro-1H-indol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8507562
M. Wt: 264.32 g/mol
InChI Key: GDSMSIHZZBLOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140317

Procedure details

Under an argon atmosphere, 0.2 g (1.1 mmol) of 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]-pyrimidine (see Liebigs Ann. Chem. 1986(9), 1485-1505; CAS-Reg. No. 82703-38-6) and 0.15 ml (1.32 mmol) of 2,3-dihydroindole (Fluka, Buchs, Switzerland) in 5 ml of abs. n-butanol are heated at reflux for 2 hours until the starting material is no longer present in TLC. The reaction mixture is concentrated by evaporation in vacuo at 50° C. The brown residue is dissolved in 30 ml of ethyl acetate, and 10 ml of 1 N NaOH solution are added. The organic phase is separated off and washed three times with a small amount of water, dried and concentrated by evaporation. The crude product is dissolved in 10 ml of THF, and n-hexane is added until crystallization begins. Stirring is carried out at 0° C. and the product is filtered off with suction and dried under a high vacuum. Pure 4-(2,3-dihydroindol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is obtained in the form of colorless crystals having a melting point of 220-221° C. FAB-MS: (M+H)+ =265 (corresponds to C16H16N4); Rf value (toluene-acetone--4:6)=0.46.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[C:10]([CH3:11])=[C:9]([CH3:12])[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14]1>C(O)CCC>[N:13]1([C:2]2[C:3]3[C:10]([CH3:11])=[C:9]([CH3:12])[NH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC(=C2C)C
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours until the starting material
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation in vacuo at 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The brown residue is dissolved in 30 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
10 ml of 1 N NaOH solution are added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed three times with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in 10 ml of THF
ADDITION
Type
ADDITION
Details
n-hexane is added until crystallization
CUSTOM
Type
CUSTOM
Details
is carried out at 0° C.
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(CCC2=CC=CC=C12)C=1C2=C(N=CN1)NC(=C2C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.